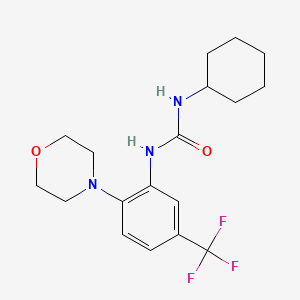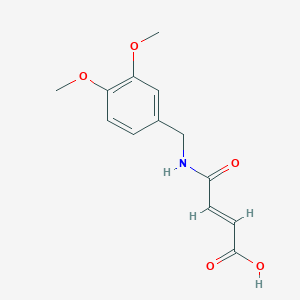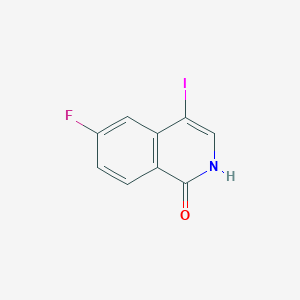
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea (CMPTFU) is a synthetic chemical compound that has been used in a variety of scientific research applications. CMPTFU has been studied for its biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
科学的研究の応用
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibition, and the study of protein-protein interactions. 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has also been used in the study of the effects of drugs on the nervous system, as well as in the study of the effects of environmental toxins on biological systems.
作用機序
The mechanism of action of 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is not completely understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been shown to reduce the activity of certain enzymes, including acetylcholinesterase. 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has also been shown to have an inhibitory effect on the production of certain hormones, including cortisol and testosterone. In addition, 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has been shown to have a sedative effect on laboratory animals.
実験室実験の利点と制限
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is readily available from commercial suppliers. In addition, 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is relatively stable and has a long shelf life. However, 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is toxic and should be handled with care.
将来の方向性
Future research on 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea could focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research could explore the potential therapeutic applications of 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea, such as its potential use as an inhibitor of certain enzymes or hormones. Finally, further research could explore the potential environmental and ecological effects of 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea.
合成法
1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is synthesized via a two-step process, beginning with the reaction of cyclohexyl isocyanate with 2-morpholin-4-yl-5-(trifluoromethyl)phenol. This reaction produces cyclohexyl-2-morpholin-4-yl-5-(trifluoromethyl)phenyl isocyanate, which is then reacted with urea to produce 1-(Cyclohexyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea. This synthesis method is relatively simple and involves readily available starting materials.
特性
IUPAC Name |
1-cyclohexyl-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)13-6-7-16(24-8-10-26-11-9-24)15(12-13)23-17(25)22-14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDDZBWANICKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B2935218.png)

![5-Isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2935221.png)
![[6-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2935222.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2935227.png)

![3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/no-structure.png)

![2-(2,4-Dichlorophenyl)-2-[6-(phenylsulfanyl)-3-pyridazinyl]acetamide](/img/structure/B2935235.png)


![methyl N-[(1E)-(dimethylamino)methylidene]carbamate](/img/structure/B2935238.png)
![N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2935239.png)